2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the CAS Number: 200956-26-9 . It has a molecular weight of 273.02 . The compound is typically stored at temperatures between 2-8°C . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF4O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2 . This indicates that the compound has a benzene ring with bromo, fluoro, and trifluoroethoxy substituents.Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.02 . It appears as a colorless to yellow liquid . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
Research into the synthesis of halogenated biphenyls, like "2-Fluoro-4-bromobiphenyl," has shown their importance as intermediates in the production of materials with anti-inflammatory and analgesic properties. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to the queried chemical, highlights challenges and solutions in creating such halogenated compounds efficiently and safely (Qiu, Gu, Zhang, & Xu, 2009).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have been evaluated for their self-assembly and supramolecular chemistry applications, indicating that structurally similar compounds may serve as versatile building blocks in nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).
Materials Science
The study of fluorinated graphite intercalation compounds (FGICs) demonstrates the impact of fluorination on material properties, suggesting potential applications for fluorinated benzene derivatives in developing materials with unique electrical and thermal characteristics (Panich, 1993).
Pharmacokinetics and Toxicology
Research into the pharmacokinetics, pharmacodynamics, and toxicology of various substances, including those structurally related to the queried chemical, aids in understanding the potential biological impacts and safety profiles of new compounds (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBUDDSVHSRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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